molecular formula C14H18BrN B1312464 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 626603-70-1

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No. B1312464
CAS RN: 626603-70-1
M. Wt: 280.2 g/mol
InChI Key: BZEBXNFZFCGENY-UHFFFAOYSA-N
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Description

The compound “7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]” has a molecular formula of C14H18BrN . It has an average mass of 280.203 Da and a monoisotopic mass of 279.062256 Da .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmacologically active molecules. Its bromine atom can be strategically replaced or used in coupling reactions to create new compounds with potential activity against a range of diseases .

Pharmacology

Pharmacologically, derivatives of this compound are being explored for their antimicrobial properties. Research indicates that certain imidazole-containing derivatives show promising antimicrobial potential, which could be crucial in developing new antibiotics .

Biochemistry

Biochemically, the compound’s unique spirocyclic structure makes it an interesting candidate for enzyme inhibition studies. It could bind to active sites of enzymes, thereby modulating their activity, which is essential in understanding disease mechanisms and drug development .

Materials Science

In the field of materials science, the compound’s structural motif is of interest for the development of organic semiconductors. Its rigid framework can contribute to the stability and charge transport properties of materials for electronic devices .

Chemical Engineering

From a chemical engineering perspective, the compound can be used in process optimization studies. Its synthesis involves multiple steps that can be refined and scaled up, providing insights into more efficient production methods for complex organic molecules .

Environmental Science

In environmental science, research may focus on the compound’s degradation products and their environmental impact. Understanding its breakdown and interaction with environmental factors is key to assessing its ecological footprint .

Analytical Chemistry

Analytically, this compound can be used as a reference standard in chromatography and mass spectrometry. Its distinct mass and retention time help in the identification and quantification of similar compounds in complex mixtures .

Neuropharmacology

In neuropharmacology, the compound’s effect on the central nervous system is of interest. It could serve as a lead compound for the development of new neuroactive drugs, potentially treating conditions like depression or anxiety .

Safety and Hazards

For safety and hazards, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEBXNFZFCGENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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